Product packaging for (Phenylsulfonyl)acetic acid(Cat. No.:CAS No. 3959-23-7)

(Phenylsulfonyl)acetic acid

Cat. No.: B1266093
CAS No.: 3959-23-7
M. Wt: 200.21 g/mol
InChI Key: YTEFAALYDTWTLB-UHFFFAOYSA-N
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Description

(Phenylsulfonyl)acetic acid is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4S B1266093 (Phenylsulfonyl)acetic acid CAS No. 3959-23-7

Properties

IUPAC Name

2-(benzenesulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFAALYDTWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275641
Record name (phenylsulfonyl)acetic acid
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3959-23-7
Record name 3959-23-7
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Record name (phenylsulfonyl)acetic acid
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Record name 3959-23-7
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Fluorosulfonyl Substituted Derivatives:

One prominent example is 2-[4-(fluorosulfonyl)phenyl]acetic acid . In this derivative, a fluorine atom is attached to the sulfonyl group, forming a fluorosulfonyl moiety (-SO₂F). This group is highly reactive and can serve as a precursor for creating further derivatives through nucleophilic substitution of the fluorine atom. The electron-withdrawing nature of the fluorosulfonyl group significantly influences the electronic properties of the phenyl ring.

Fluoroalkyl Substituted Derivatives:

Another important class involves the introduction of a fluoroalkyl group. Research has demonstrated the synthesis of (phenylsulfonyl)difluoromethylated compounds . nih.gov A photoredox-catalyzed method allows for the generation of a (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) from a specially designed sulfonium (B1226848) salt. nih.gov This radical can then be used to functionalize various unsaturated compounds, leading to the incorporation of the -SO₂CF₂- group. This approach provides a versatile tool for creating a library of difluoromethylated phenylsulfonyl compounds. nih.gov

Compound NameKey Structural FeatureSynthetic ApproachReference
2-[4-(Fluorosulfonyl)phenyl]acetic acidFluorine atom attached to the sulfonyl group (-SO₂F).Not detailed in the provided search results.
(Phenylsulfonyl)difluoromethylated compoundsA difluoromethyl group attached to the sulfonyl moiety (-SO₂CF₂-).Photoredox-catalyzed generation of a PhSO₂CF₂• radical from a sulfonium salt. nih.gov

Derivatives and Analogs of Phenylsulfonyl Acetic Acid

Structural Modification Strategies

The chemical reactivity of (phenylsulfonyl)acetic acid at its carboxylic acid group and the phenyl ring of the sulfonyl moiety allows for diverse structural alterations. These modifications are key in medicinal chemistry and materials science for creating novel compounds.

The carboxylic acid functional group of this compound readily undergoes esterification to form various ester derivatives. A common example is ethyl (phenylsulfonyl)acetate, which is synthesized by reacting this compound with ethanol (B145695) in the presence of an acid catalyst. chemdad.com This derivative, also known as ethyl 2-(phenylsulfonyl)acetate, is a white to almost white crystalline powder with a melting point of 44°C. chemdad.com It is insoluble in water and is typically stored at 2-8°C. chemdad.com

Esterification is a fundamental strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This can be crucial for enhancing cell membrane permeability, a desirable property for potential drug candidates. The synthesis of these esters can be achieved through various methods, including direct Fischer esterification.

Table 1: Properties of Ethyl (phenylsulfonyl)acetate

PropertyValueReference
IUPAC Name ethyl 2-(phenylsulfonyl)acetate chemdad.com
CAS Number 7605-30-3 chemdad.com
Molecular Formula C10H12O4S chemdad.com
Molecular Weight 228.26 g/mol chemdad.com
Appearance White to Almost white powder to crystal chemdad.com
Melting Point 44°C chemdad.com
Water Solubility Insoluble chemdad.com

The carboxylic acid moiety of this compound can be converted into a wide array of amide derivatives through coupling reactions with various amines. These reactions often employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation. nih.gov The synthesis of primary amides can be achieved by reacting the parent acid with ammonium (B1175870) chloride. nih.gov

This derivatization is significant as the amide bond is a key structural feature in many biologically active molecules, including numerous pharmaceuticals. nih.govresearchgate.net The properties of the resulting amide can be fine-tuned by varying the amine component, introducing different functional groups and steric bulk. For instance, the synthesis of N-butyl, N-phenyl, and N-benzyl secondary amides has been reported. nih.gov

Beyond simple amides, other carboxylic acid derivatives such as sulfonimides can be synthesized. These are prepared by the direct coupling of the carboxylic acid with para-substituted phenylsulfonamides using EDC and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Modifications to the phenyl ring of the phenylsulfonyl group offer another avenue for creating analogs of this compound. Introducing substituents onto the aromatic ring can significantly alter the electronic properties and spatial arrangement of the molecule. The nature and position of these substituents play a crucial role in the biological activity of the resulting compounds. nih.gov

For example, the synthesis of ring-substituted N-[(2-phenyl-2-hydroxy)ethyl]-4-phenyl-4-carboethoxypiperidines has demonstrated that antinociceptive activity is dependent on both the type of substituent and its position on the phenyl ring. nih.gov Common substituents include halogens, alkyl groups, and methoxy (B1213986) groups. The introduction of these groups can be achieved through various aromatic substitution reactions, with the choice of synthetic route depending on the desired substituent and its position.

The sulfur atom in the phenylsulfonyl group can exist in different oxidation states, leading to the formation of sulfone and sulfoxide (B87167) analogs. This compound itself is a sulfone. The corresponding sulfoxide analogs, where the sulfur is in a lower oxidation state, can also be synthesized. The oxidation of sulfides is a common method to prepare both sulfoxides and sulfones. nih.gov Controlling the oxidation state can be challenging, as over-oxidation can lead to the formation of the sulfone from the sulfoxide. nih.gov The use of specific oxidizing agents and reaction conditions, such as hydrogen peroxide in the presence of acetic acid and a catalyst like Amberlyst 15, can be employed to achieve the desired oxidation state. researchgate.net

Benzothiazole-derived sulfones and sulfoxides have been studied as reactive templates. nsf.gov The reaction of thiols with benzothiazole (B30560) sulfones produces sulfinic acids (RSO2H), while reaction with benzothiazole sulfoxides yields sulfenic acids (RSOH). nsf.gov These intermediates can undergo further reactions, highlighting the distinct reactivity of sulfone and sulfoxide analogs. nsf.gov

Synthesis of Complex Molecules Incorporating this compound Scaffolds

The this compound framework serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The phenylsulfonyl group often acts as an activating group or a key pharmacophore in these larger structures.

This compound and its derivatives are utilized in the construction of various heterocyclic systems. For example, the phenylsulfonyl group is a feature in certain imidazole (B134444) derivatives. The synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole involves a multi-step process where the phenylsulfonyl moiety is formed in the final oxidation step. google.com

Furthermore, N-sulfonyl amidines of heteroaromatic acids can be synthesized from heterocyclic thioamides and sulfonyl azides. beilstein-journals.org This method has been applied to the synthesis of N-sulfonyl amidines of isoxazolecarboxylic acid. beilstein-journals.org Another example involves the synthesis of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles through the cycloaddition of azidodifluoromethyl phenyl sulfone with alkynes. acs.org These triazoles can then be further transformed into other heterocyclic systems like N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. acs.org

Bicyclic and Polycyclic Systems

The integration of bicyclic systems into the this compound framework represents a sophisticated approach to creating structurally constrained analogs. A notable example is the synthesis of compounds incorporating a bicyclo[1.1.0]butane moiety.

Research Findings:

A key development in this area is the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane. This compound is synthesized from methyl phenyl sulfone and epichlorohydrin. nih.gov The process involves a multi-step reaction sequence that ultimately yields the highly strained bicyclic system attached to the phenylsulfonyl group. nih.gov While not a direct derivative of this compound, its synthesis from a phenylsulfonyl precursor demonstrates a viable pathway to such constrained structures. The research highlights the chemical strategies required to fuse the sulfonyl group with a bicyclic scaffold. nih.gov

Compound NameStarting MaterialsKey FeaturesReference
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneMethyl phenyl sulfone, EpichlorohydrinContains a highly strained bicyclo[1.1.0]butane ring attached to a phenylsulfonyl group. nih.gov

Fluorinated Derivatives

Fluorination is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Several fluorinated derivatives of this compound have been synthesized and studied.

Research Findings:

Fluorinated derivatives of this compound can be broadly categorized based on the position of the fluorine atom(s).

Applications of Phenylsulfonyl Acetic Acid in Chemical Synthesis

Building Block in Organic Synthesis

(Phenylsulfonyl)acetic acid serves as a fundamental component for constructing more complex molecules, particularly those incorporating the phenylsulfonyl (C₆H₅SO₂) functional group. smolecule.com

Formation of Carbon-Carbon Bonds

A key application of this compound in organic synthesis is its role in the formation of carbon-carbon bonds. The strong electron-withdrawing nature of the phenylsulfonyl group increases the acidity of the α-protons (the protons on the carbon adjacent to the sulfonyl group). smolecule.comlibretexts.org This facilitates the formation of a stabilized carbanion upon treatment with a base. libretexts.orgyoutube.comyoutube.com This sulfonyl-stabilized carbanion is an effective nucleophile and can react with various electrophiles to create new carbon-carbon bonds.

This reactivity is central to olefination reactions like the Julia-Kocienski olefination, a powerful method for synthesizing alkenes. nih.govorganic-chemistry.org In this reaction, a sulfone-stabilized carbanion adds to a carbonyl compound (an aldehyde or ketone), and the resulting intermediate eliminates to form a double bond. nih.govyoutube.com While the classic Julia olefination involves phenyl sulfones, modified versions often use heteroaryl sulfones to improve efficiency and stereoselectivity. nih.govorganic-chemistry.org The fundamental principle, however, relies on the ability of the sulfonyl group to stabilize an adjacent carbanion, a role that is characteristic of compounds like this compound.

Table 1: Examples of C-C Bond Formation via Sulfonyl-Stabilized Carbanions

Reaction TypeNucleophile PrecursorElectrophileKey Transformation
AlkylationPhenylsulfonylmethaneAlkyl HalideFormation of a new C-C single bond.
Aldol-type AdditionThis compound esterAldehyde/KetoneForms a β-hydroxy sulfone.
Julia-Kocienski OlefinationHeteroaryl methyl sulfoneAldehyde/KetoneForms a C=C double bond. nih.govorganic-chemistry.org
Michael AdditionSulfonyl-stabilized carbanionα,β-Unsaturated carbonylForms a 1,5-dicarbonyl compound derivative.

This table illustrates general reaction types where sulfonyl-stabilized carbanions, derivable in principle from structures related to this compound, are used to form carbon-carbon bonds.

Role in the Synthesis of Functionalized Molecules

The utility of this compound extends to the synthesis of a wide array of functionalized molecules. Its structure provides a scaffold that can be elaborated upon through reactions at the carboxylic acid group (e.g., esterification, amidation) or at the activated α-carbon. smolecule.com This dual reactivity allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

For instance, derivatives of this compound are employed in the synthesis of branched-chain sugars. nih.gov In one study, vinyl sulfone-modified carbohydrates reacted with carbon nucleophiles in a highly stereoselective manner, with the direction of attack controlled by the anomeric configuration of the sugar. This method provides a general route to densely functionalized carbohydrates. nih.gov

Role in Medicinal Chemistry and Pharmaceutical Synthesis

This compound and its derivatives are significant in the field of medicinal chemistry, serving as key intermediates and scaffolds for the development of new therapeutic agents. smolecule.com

Intermediates for Pharmaceutical Compounds

The compound is frequently used as an intermediate in the synthesis of pharmaceuticals. smolecule.com The phenylsulfonyl group is a structural motif present in various medications, and this compound provides a convenient starting point for their synthesis. smolecule.com

One notable area of application is in the development of treatments for type 2 diabetes. Research has identified derivatives of this compound as potent agonists for the free fatty acid receptor 1 (FFA1), a target for enhancing glucose-stimulated insulin (B600854) secretion. smolecule.comnih.gov In this context, the sulfone-carboxylic acid moiety was identified as a key structural feature that could reduce lipophilicity and cytotoxicity compared to earlier lead compounds. nih.gov

Design and Synthesis of Biologically Active Derivatives

The this compound framework is a "privileged scaffold" that has been systematically modified to design and synthesize novel, biologically active molecules. nih.gov By altering the substituents on the phenyl ring or modifying the acetic acid portion, chemists can fine-tune the pharmacological properties of the resulting derivatives.

Research Highlight: FFA1 Agonists for Type 2 Diabetes A study focused on developing FFA1 agonists for type 2 diabetes used the this compound scaffold as a starting point. The researchers aimed to improve the efficacy and safety profiles of earlier compounds. Through structure-activity relationship (SAR) studies, they synthesized a series of derivatives, leading to the discovery of compound 20 (2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid). nih.gov This compound demonstrated a superior balance of physicochemical properties, reduced cytotoxicity, and favorable pharmacokinetic profiles compared to previous candidates. nih.gov

Table 2: Selected Biologically Active Derivatives Based on Phenylsulfonyl Acetic Acid

Compound/Derivative ClassBiological TargetTherapeutic AreaKey Research Finding
2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acidFree Fatty Acid Receptor 1 (FFA1)Type 2 DiabetesIdentified as a potent FFA1 agonist with improved safety and pharmacokinetic profiles. nih.gov
2-Arylsulfanyl-phenyl piperazinyl acetic acidsGlycine Transporter 1 (GlyT-1)SchizophreniaA novel series of potent GlyT-1 inhibitors were developed, though not direct derivatives of this compound, they share the acetic acid moiety attached to a complex phenyl-sulfur containing ring system.

Catalysis and Ligand Design in Organometallic Chemistry

The use of this compound itself as a primary ligand in organometallic catalysis is not extensively documented in the reviewed literature. Organometallic ligands typically involve specific bonding interactions with a metal center, such as through phosphine, cyclopentadienyl, or N-heterocyclic carbene functionalities. libretexts.org

However, the broader class of sulfur-containing organic molecules, including sulfones and sulfides, can interact with metal centers. The sulfur atom in such compounds possesses lone pairs of electrons that can, in principle, coordinate to a metal. For example, research into rhenium-substituted sulfonium (B1226848) salts has shown that a metal moiety can significantly enhance the basicity of adjacent sulfide (B99878) sulfur atoms. While this does not directly involve this compound, it demonstrates the potential for interaction between sulfonyl-containing groups and metal centers. The primary utility of the phenylsulfonyl group in synthesis, however, remains its ability to activate adjacent carbon atoms for C-C bond formation rather than its direct role as a ligand in catalysis. libretexts.orgnih.gov

Advanced Spectroscopic and Computational Studies on Phenylsulfonyl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of (Phenylsulfonyl)acetic acid, as well as for detailing its molecular structure.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon-13 (¹³C).

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring would typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The two methylene (B1212753) protons (CH₂) adjacent to the sulfonyl and carboxyl groups would likely appear as a singlet, shifted downfield due to the electron-withdrawing nature of the attached groups. The acidic proton of the carboxyl group (-COOH) is expected to produce a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov A reference to a ¹³C NMR spectrum for this compound exists in the literature, which would be crucial for confirming its carbon skeleton. nih.gov Expected signals would include those for the carboxyl carbon, the methylene carbon, and the distinct carbons of the phenyl ring (ipso, ortho, meta, and para).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Experimental data from peer-reviewed literature for a fully assigned spectrum is not readily available. The following are predicted shifts based on the chemical structure.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH) 10.0 - 13.0 (broad s) 165 - 175
Methylene (-CH₂-) 4.0 - 4.5 (s) 60 - 70
Phenyl (ortho, meta) 7.5 - 8.0 (m) 125 - 130
Phenyl (para) 7.5 - 8.0 (m) 130 - 135

s = singlet, m = multiplet

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

The spectrum is dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A strong, sharp peak typically appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

The presence of the sulfonyl group (SO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (very broad)
Carbonyl (-C=O) C=O Stretch 1700 - 1725 (strong, sharp)
Sulfonyl (-SO₂-) Asymmetric S=O Stretch 1300 - 1350 (strong)
Sulfonyl (-SO₂-) Symmetric S=O Stretch 1150 - 1180 (strong)
Aromatic C-H C-H Stretch 3000 - 3100 (medium)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (molecular weight: 200.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. The fragmentation of this compound is expected to follow pathways characteristic of both carboxylic acids and sulfones. Common fragmentation patterns would include:

Loss of the carboxyl group: A fragmentation resulting in the loss of a COOH radical (45 Da), leading to a significant peak at m/z 155.

Cleavage of the C-S bond: Breakage of the bond between the methylene carbon and the sulfur atom can lead to fragments corresponding to the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141) or the carboxymethyl radical.

Loss of sulfur dioxide: Elimination of SO₂ (64 Da) from the phenylsulfonyl fragment can occur, leading to further daughter ions.

Fragmentation of the phenyl ring: The benzene (B151609) ring itself can fragment, typically resulting in a peak for the phenyl cation (C₆H₅⁺, m/z 77).

Theoretical and Computational Chemistry Studies

Computational methods are increasingly used to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization), predict its vibrational frequencies (to compare with IR spectra), and map its electronic properties.

Such calculations could reveal bond lengths, bond angles, and dihedral angles of the lowest energy conformer. Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. While DFT has been applied to many related sulfonamide and carboxylic acid compounds, specific published research focusing solely on the DFT analysis of this compound is not readily found in the surveyed literature.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the conformational dynamics of a molecule, its flexibility, and its interactions with its environment, such as a solvent.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotational freedom around the C-S and C-C single bonds. This would help in understanding which conformations are most stable in solution and the energy barriers between them. Simulations in an explicit water solvent would also provide insight into the hydrogen bonding patterns between the carboxylic acid and sulfonyl groups with water molecules. While MD simulations are a powerful tool for studying such molecules, specific studies detailing the molecular dynamics of isolated this compound are not prominent in the available scientific literature.

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, reactivity, and stability of molecules like this compound. mdpi.com These computational methods allow for the calculation of various molecular descriptors that provide deep insights into the molecule's behavior in chemical reactions.

Key aspects of reactivity and stability are explored through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting molecular stability; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For a related phenylsulfonyl derivative, the HOMO and LUMO energy levels were calculated to be -7.1572 eV and -1.9595 eV, respectively, providing a quantitative measure of its reactivity profile. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable computational technique. It generates a color-coded map of the electron density on the molecule's surface, visually identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack).

These computational studies provide a theoretical framework for understanding and predicting the chemical behavior of this compound, complementing experimental findings.

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations This table presents typical parameters evaluated in computational studies to assess the reactivity and stability of molecules like this compound. The values are illustrative and based on findings for structurally related compounds.

DescriptorDefinitionSignificance in Reactivity/Stability
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. nih.gov
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOA crucial indicator of molecular stability; a smaller gap implies higher reactivity and lower stability. researchgate.net
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences intermolecular interactions and solubility. researchgate.net
Chemical Hardness (η) Resistance to change in electron distributionCalculated as (ELUMO - EHOMO) / 2; harder molecules are less reactive. researchgate.net
Electronegativity (χ) Measure of the power to attract electronsCalculated as -(EHOMO + ELUMO) / 2; influences bonding characteristics. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry provides robust methods for the prediction and interpretation of various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. mdpi.comrsc.org These simulations are invaluable for assigning experimental signals and confirming molecular structures.

Vibrational Spectroscopy (IR & Raman) Theoretical vibrational spectra for this compound can be simulated using DFT calculations. These computations yield harmonic vibrational frequencies corresponding to the molecule's fundamental modes of vibration, such as stretching and bending. scienceskool.co.uk A vibrational mode is considered "IR active" if it induces a change in the molecule's permanent dipole moment. kit.edu The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net Complete assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of NMR chemical shifts (e.g., ¹H and ¹³C) is a common application of quantum chemical calculations. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net These theoretical predictions are highly effective for assigning complex NMR spectra and can be crucial for distinguishing between isomers or different conformations of a molecule. researchgate.net

Electronic Spectroscopy (UV-Vis) The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions, primarily the n→π* and π→π* transitions for molecules with chromophores. researchgate.netlibretexts.org Comparing the predicted λmax and intensities with the experimental UV-Vis spectrum helps to confirm the electronic structure and understand the nature of the electronic transitions within the molecule. libretexts.org

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table exemplifies how computational data is compared with experimental results for structural elucidation. The data shown are representative and based on studies of compounds with similar functional groups.

Spectroscopic TechniqueParameterPredicted Value (Computational)Experimental Value
Infrared (IR) C=O Stretch (Carboxylic Acid)~1740-1760 cm⁻¹ (Scaled)~1710 cm⁻¹ specac.com
Infrared (IR) O-H Stretch (Carboxylic Acid)~3300-3600 cm⁻¹ (Scaled)~2500-3300 cm⁻¹ (Broad) specac.com
Infrared (IR) SO₂ Asymmetric Stretch~1330-1360 cm⁻¹ (Scaled)~1310-1350 cm⁻¹
¹H NMR -CH₂- ProtonsCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C NMR C=O Carbon (Carboxyl)Calculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
UV-Vis π→π* Transition (Phenyl Ring)Calculated λmax (nm)Experimental λmax (nm) libretexts.org

Biological and Pharmacological Relevance of Phenylsulfonyl Acetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Biologically Active Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of (phenylsulfonyl)acetic acid derivatives. Research has focused on modifying different parts of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

One key area of investigation has been the development of agonists for the Free Fatty Acid Receptor 1 (FFA1). In this context, the introduction of a sulfone-carboxylic acid moiety was identified as a critical modification. This structural feature was found to have multiple benefits, including the reduction of lipophilicity and cytotoxicity. nih.gov Further SAR studies based on privileged scaffolds led to the discovery of highly potent compounds. nih.gov For instance, research into a series of compounds containing an imidazo[1,2-a]pyridine (B132010) scaffold identified derivatives with conspicuous efficacy. researchgate.net

Another approach involved inserting a sulfoxide (B87167) group at the β-position of a phenylpropionic acid structure, leading to a new class of agonists with a chiral 2-(phenylsulfinyl) acetic acid framework. nih.gov This modification introduced a conformational constraint that was found to enhance potency. nih.gov The chirality of the sulfoxide group was also shown to be a significant factor, with specific stereoisomers boosting agonist activity considerably. nih.gov

The general SAR for aryl alkanoic acid derivatives, including phenylacetic acids, as FFA1 agonists indicates that the acidic head, a central phenyl ring, and a lipophilic tail are common structural features. researchgate.net Modifications to the linker and aryl tail groups have been explored to improve activity. For example, studies on related aryl acetamide (B32628) derivatives showed that electron-withdrawing groups on the aryl tail were preferred over electron-donating groups for enhanced potency. nih.gov

The following table summarizes key SAR findings for this compound and related derivatives:

Table 1: Structure-Activity Relationship (SAR) Insights
Structural Moiety/Modification Effect on Biological Activity Target Reference
Sulfone-carboxylic acid Reduces lipophilicity and cytotoxicity FFA1 nih.gov
Imidazo[1,2-a]pyridine scaffold Increased agonist efficacy FFA1/GPR40 researchgate.net
Chiral 2-(phenylsulfinyl) group Enhanced potency, introduced conformational constraint FFA1/GPR40 nih.gov
Electron-withdrawing groups on aryl tail Improved potency General (Aryl Acetamides) nih.gov

Receptor Agonism/Antagonism Studies

The interaction of this compound derivatives with various receptors has been a primary focus of research, leading to the identification of potent agonists and antagonists.

This compound derivatives have emerged as a significant class of agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). researchgate.netgoogle.com This receptor is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). nih.govgoogle.com The activation of FFA1 by agonists represents a promising therapeutic strategy for type 2 diabetes mellitus because it enhances insulin secretion only in the presence of elevated glucose levels, thereby reducing the risk of hypoglycemia. nih.govresearchgate.net

A notable example from this class is 2-{(4-[(2′-chloro-[1,1′-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (referred to as compound 20 in studies). This compound was developed through SAR studies and demonstrated a good balance of physicochemical properties, cytotoxicity profiles, and pharmacokinetic properties. nih.govresearchgate.net It was identified as an effective FFA1 agonist that robustly improves glucose tolerance. nih.govresearchgate.net The development of such potent and selective small-molecule FFA1 agonists, which are often aryl alkanoic acid derivatives, continues to be a competitive area of research. researchgate.net

While not the primary target for many this compound derivatives, related acetic acid compounds have been shown to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). nih.govresearchgate.net PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. nih.gov

Enzyme Inhibition Studies

Derivatives incorporating a sulfonyl amide structure have been investigated as inhibitors of various enzymes. While not all are direct this compound derivatives, they share the core sulfonyl group and demonstrate the potential of this chemical class in enzyme inhibition.

Novel N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazole (B1194373) motif have been identified as highly potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. nih.gov These enzymes are therapeutic targets for conditions like Alzheimer's disease (AChE) and glaucoma or epilepsy (hCAs). nih.gov

The inhibitory activities of these compounds were found to be in the nanomolar range. nih.gov

The table below details the inhibitory constants (Kᵢ) for representative sulfonyl amide derivatives against these enzymes.

Table 2: Enzyme Inhibition by N-Substituted Sulfonyl Amide Derivatives

Enzyme Target Range of Inhibition Constants (Kᵢ) Reference
Acetylcholinesterase (AChE) 23.11–52.49 nM nih.gov
Human Carbonic Anhydrase I (hCA I) 18.66–59.62 nM nih.gov
Human Carbonic Anhydrase II (hCA II) 9.33–120.80 nM nih.gov

In Vitro and In Vivo Biological Evaluations

The therapeutic potential of this compound derivatives, particularly as FFA1 agonists, has been substantiated through extensive in vitro and in vivo evaluations.

The primary therapeutic application explored for this compound derivatives is the treatment of type 2 diabetes mellitus. researchgate.net Their mechanism of action via FFA1 agonism, which promotes glucose-dependent insulin secretion, has been validated in various biological models. nih.govresearchgate.net

In vitro studies have confirmed the potent agonistic activity of these compounds on the FFA1 receptor. researchgate.net Subsequent in vivo studies in animal models have provided further evidence of their efficacy. For example, the derivative 2-{(4-[(2′-chloro-[1,1′-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid was shown to significantly improve glucose tolerance in both normal and type 2 diabetic mouse models. nih.govresearchgate.net A key finding from these studies is that this improvement in glucose control occurs without inducing hypoglycemia in normal fasting rats, even at high doses. nih.govresearchgate.net This glucose-dependent action is a significant advantage over older classes of antidiabetic drugs like sulfonylureas. researchgate.net Similarly, other novel phenoxyalkanoic acid derivatives have been shown to lower blood glucose and promote insulin secretion in a dose-dependent manner in diet-induced obese mice. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The contemporary research landscape of (Phenylsulfonyl)acetic acid is predominantly characterized by its application in medicinal chemistry, specifically in the development of novel therapeutic agents. The core of this research revolves around its derivatives, which have been extensively investigated as potent and selective agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor implicated in glucose-stimulated insulin (B600854) secretion. This has positioned these compounds as promising candidates for the treatment of type 2 diabetes mellitus.

Key research findings have highlighted the ability of this compound derivatives to modulate metabolic pathways. The phenylsulfonyl group, with its electron-withdrawing nature, and the carboxylic acid moiety, a hydrogen bond acceptor, are crucial for the biological activity of these derivatives. ontosight.ai The structural framework of this compound serves as a versatile scaffold, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Beyond its role in metabolic diseases, this compound is recognized as a valuable intermediate in the synthesis of a variety of organic molecules. ontosight.aismolecule.com Its utility as a building block is a recurring theme in the literature, although specific, novel applications outside of the pharmaceutical realm are less extensively documented. The phenylsulfonyl group is a key component in a number of existing medications, suggesting that this compound could serve as a starting material for their synthesis. ontosight.ai

Emerging Trends and Challenges in this compound Research

The scientific community is actively exploring innovative approaches to the synthesis and application of this compound and its derivatives, while also addressing the inherent challenges associated with these compounds.

Emerging Trends:

A significant emerging trend is the application of modern synthetic methodologies to create more complex and functionally diverse derivatives. Notably, photoredox catalysis is being harnessed for the functionalization of unsaturated compounds with the phenylsulfonyl group, opening new avenues for the synthesis of novel molecular architectures. nih.gov This light-driven approach offers mild reaction conditions and the potential for greater control over chemical transformations. nih.gov

Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of this compound. Researchers are investigating more environmentally benign synthetic routes to reduce the use of hazardous reagents and minimize waste generation.

Challenges:

Despite the promising therapeutic potential of this compound derivatives, several challenges remain. A primary hurdle in drug development is managing the physicochemical properties of these compounds. High lipophilicity and cytotoxicity have been identified as potential liabilities in some derivatives, necessitating careful structural modifications to achieve a favorable balance of efficacy and safety.

The development of stereoselective synthetic methods for chiral derivatives of this compound presents another significant challenge. As with many biologically active molecules, the individual enantiomers of chiral derivatives may exhibit different pharmacological properties, making their stereoselective synthesis a critical aspect of drug discovery and development.

The table below summarizes the key emerging trends and challenges in this compound research.

CategoryDescription
Emerging Trend Application of photoredox catalysis for novel functionalization. nih.gov
Emerging Trend Adoption of "green chemistry" principles in synthesis.
Challenge Management of physicochemical properties (e.g., lipophilicity, cytotoxicity) in derivatives.
Challenge Development of efficient and scalable stereoselective synthetic methods.

Potential Future Applications and Interdisciplinary Research Opportunities

The future of this compound research is poised to expand beyond its current focus, with significant potential for interdisciplinary collaboration and novel applications.

Functional Materials:

The unique electronic and structural properties of the phenylsulfonyl group suggest that this compound and its derivatives could be valuable components in the design of advanced functional materials. ontosight.aismolecule.com The ability of the sulfonyl group to act as a hydrogen bond acceptor and its influence on molecular packing could be exploited in the development of:

Polymers: this compound can be used as a monomer or an additive to create polymers with tailored thermal stability, refractive indices, or other specific properties. ontosight.ai

Liquid Crystals: The rigid nature of the phenylsulfonyl group may lend itself to the construction of novel liquid crystalline materials with applications in displays and optical switching. ontosight.ai

Agrochemicals:

The biological activity of phenylacetic acid derivatives is not limited to pharmaceuticals. A Japanese patent has disclosed the potential use of certain phenylacetic acid compounds as microbicidal and insecticidal agents for agricultural and horticultural applications. google.com This suggests a promising, yet largely unexplored, avenue for the development of novel agrochemicals based on the this compound scaffold. Future research could focus on synthesizing and screening libraries of derivatives for their efficacy against a range of plant pathogens and pests.

Interdisciplinary Research:

The multifaceted nature of this compound provides fertile ground for interdisciplinary research. Collaborations between organic chemists, materials scientists, and agricultural scientists could accelerate the discovery of new applications. For instance, computational modeling could be employed to predict the material properties of novel polymers incorporating the this compound motif, while high-throughput screening could expedite the identification of derivatives with potent agrochemical activity.

The table below outlines potential future applications and interdisciplinary research opportunities.

Application AreaPotential UseInterdisciplinary Field
Functional Materials Monomers for specialty polymers with enhanced thermal or optical properties. ontosight.aiMaterials Science, Polymer Chemistry
Functional Materials Building blocks for novel liquid crystals. ontosight.aiMaterials Science, Physics
Agrochemicals Development of new fungicides and insecticides. google.comAgricultural Science, Toxicology
Synthetic Chemistry Platform for the development of novel asymmetric catalytic transformations.Organic Chemistry, Catalysis

Q & A

Q. What are the standard synthetic routes for preparing (phenylsulfonyl)acetic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of phenylacetic acid derivatives or coupling reactions. For instance, describes coupling thiazole derivatives with 2-(phenylsulfonyl)acetic acid using propylphosphonic anhydride (T3P) to form amide intermediates, followed by oxidation and saponification . Yield optimization requires precise control of pH, temperature, and stoichiometric ratios. Green chemistry approaches, such as aqueous-phase alkylation of thiosulfonic acid salts (e.g., with γ-crotonolactone), can achieve high yields (80–90%) under mild conditions . Contradictions in yields may arise from solvent polarity or catalyst selection.

Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups. Nuclear magnetic resonance (¹H/¹³C NMR) resolves structural ambiguities: the phenyl ring protons appear as multiplets (δ 7.2–7.8 ppm), while the sulfonyl and acetic acid groups influence neighboring protons . Elemental analysis and thin-layer chromatography (TLC) are used for purity validation . Conflicting data may arise from tautomerism or solvent effects, necessitating complementary techniques like mass spectrometry (MS).

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the adjacent acetic acid moiety for nucleophilic attack. For example, the acetic acid group can undergo esterification or amidation with alcohols/amines under acidic catalysis (e.g., H₂SO₄ or HCl) . Competitive reactions, such as sulfonyl group reduction (using LiAlH₄), may occur if conditions are not carefully controlled . Researchers must optimize reaction time and temperature to favor desired pathways.

Advanced Research Questions

Q. What strategies mitigate selectivity challenges when designing this compound-based enzyme inhibitors?

Structure-activity relationship (SAR) studies are critical. highlights modifying the sulfonylphenyl linker and terminal substituents (e.g., naphthalene vs. phenyl) to enhance selectivity for targets like factor-inhibiting hypoxia-inducible factor (FIH) over prolyl hydroxylases (PHDs). Computational docking predicts binding modes by analyzing steric and electronic complementarity with active sites . Contradictions between in silico predictions and in vitro assays may arise from solvent accessibility or protein flexibility, requiring iterative design.

Q. How can green chemistry principles be applied to scale up this compound derivatives sustainably?

demonstrates aqueous-phase synthesis of γ-substituted derivatives using γ-crotonolactone and thiosulfonic acid salts, eliminating organic solvents. Automated reactors and continuous flow systems improve reproducibility and reduce waste . Life-cycle assessments (LCAs) should compare energy inputs and byproduct toxicity between traditional (e.g., DCM-based) and green methods.

Q. What computational tools are used to model the electronic properties of this compound, and how do they inform reactivity predictions?

Density functional theory (DFT) calculates charge distribution, revealing the sulfonyl group’s electron-withdrawing effect on the acetic acid moiety. PubChem data (e.g., SMILES: CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O) supports molecular dynamics simulations to study solvation effects . Discrepancies between experimental and computed spectra may arise from basis set limitations or neglect of vibrational coupling.

Q. How do researchers resolve contradictions in analytical data for this compound derivatives?

Conflicting NMR or IR results may stem from polymorphism or impurities. Multi-technique validation (e.g., X-ray crystallography for crystal structure, high-resolution MS for molecular weight) is essential. For example, elemental analysis can confirm stoichiometry discrepancies caused by hydration . Collaborative data-sharing platforms (e.g., PubChem) standardize reference spectra .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesCommon Pitfalls
SynthesisTemperature, solvent polarity, catalystTLC, HPLC, FTIRSide reactions (e.g., over-oxidation)
CharacterizationFunctional group resolutionNMR, IR, MSSolvent-induced peak shifting
Computational ModelingBasis set selection, solvation modelsGaussian, VMDNeglecting van der Waals interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.